2-Hydrazinyl-4-methyl-5-nitropyridine
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Overview
Description
2-Hydrazinyl-4-methyl-5-nitropyridine is an organic compound with the molecular formula C6H8N4O2 It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methyl-5-nitropyridine typically involves the nitration of 4-methylpyridine followed by the introduction of a hydrazine group. One common method involves the reaction of 4-methyl-5-nitropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-methyl-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include pyridine oxides.
Reduction: The major product is 2-amino-4-methyl-5-nitropyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Hydrazinyl-4-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-methyl-5-nitropyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-5-nitropyridine: Similar structure but lacks the methyl group.
2-Hydroxy-4-methyl-5-nitropyridine: Contains a hydroxy group instead of a hydrazinyl group.
4-Methyl-5-nitropyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydrazinyl group.
Uniqueness
2-Hydrazinyl-4-methyl-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydrazinyl and nitro groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(4-methyl-5-nitropyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4-2-6(9-7)8-3-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBASHANKPYGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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